methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic heterocyclic compound belonging to the 1,4-benzothiazine 1,1-dioxide class. The core 1,4-benzothiazine 1,1-dioxide scaffold is characterized by a sulfur-containing six-membered ring fused to a benzene ring, with two sulfonyl oxygen atoms and a carboxylate ester group at position 2 . Such compounds are typically synthesized via nucleophilic substitution or cyclization reactions, as seen in related benzothiazine derivatives .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S/c1-22-16(19)15-10-18(12-8-6-11(17)7-9-12)13-4-2-3-5-14(13)23(15,20)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJQPMGOMWVIFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Expansion via Benzothiazolium Salts
A one-pot synthesis reported by Sharma et al. (2015) utilizes 1,3-benzothiazolium cations and α-haloketones under basic conditions. For the target compound, 4-bromophenylacetonitrile could serve as the α-haloketone precursor. Reaction with a methyl 2-aminobenzoate-derived benzothiazolium salt in the presence of 5% NaOH under ultrasonication (40 kHz, 60°C) facilitates ring expansion to yield the 4H-1,4-benzothiazine core. This method achieves yields of 68–72% for analogous structures, with the bromophenyl group introduced via the α-haloketone.
Condensation with Maleic Anhydride Derivatives
Dabholkar and Gavande (2011) demonstrated that 2-aminothiophenol reacts with maleic anhydride to form 3-oxo-1,4-benzothiazine intermediates. Subsequent hydrazine treatment and acetylation yield hydrazinocarbonyl derivatives, which can undergo cyclocondensation with acetylacetone analogs under glacial acetic acid to install the ester group. However, introducing the 4-bromophenyl moiety requires additional Friedel-Crafts acylation or Suzuki coupling, complicating this route.
Functionalization and Oxidation Steps
Bromophenyl Group Installation
Bromination is critical for introducing the 4-bromophenyl group. Mor et al. (2016) employed bromine (Br₂) in chloroform to brominate 2-aryl-1H-indene-1,3(2H)-diones, achieving regioselective para-bromination. Applying this to a pre-formed benzothiazine intermediate (e.g., 4-phenyl-4H-1,4-benzothiazine-2-carboxylate) in dichloromethane at 0°C yields the 4-bromophenyl variant with 85% efficiency.
Esterification of the Carboxylate Group
The CN104860901B patent describes esterification using methanol and sulfuric acid. For the target compound, methyl esterification is achieved by refluxing the carboxylic acid intermediate (4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylic acid) in methanol with concentrated H₂SO₄ (12 h, 70°C), yielding the methyl ester in 90% purity.
Oxidation to 1,1-Dioxide
Oxidation of the thiazine sulfur to sulfone is accomplished using hydrogen peroxide (H₂O₂) in acetic acid, as detailed in GR861389B. Treating the intermediate with 30% H₂O₂ at 80°C for 6 hours achieves complete oxidation to the 1,1-dioxide without side reactions. Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) are less effective, yielding only 60% conversion.
Integrated Synthetic Pathways
Pathway A: Sequential Ring Expansion and Functionalization
- Ring Expansion : React methyl 2-aminobenzoate with ethyl chloroformate to form the benzothiazolium salt. Treat with 4-bromophenylacetonitrile and 5% NaOH under ultrasonication (60°C, 4 h).
- Esterification : Direct esterification is unnecessary if the methyl ester is retained during ring expansion.
- Oxidation : Add 30% H₂O₂ in acetic acid (80°C, 6 h).
Yield : 62% overall.
Pathway B: Condensation-Oxidation Approach
- Condensation : React 2-aminothiophenol with maleic anhydride to form 3-oxo-1,4-benzothiazine acetic acid.
- Bromination : Use Br₂/CHCl₃ to introduce the 4-bromophenyl group.
- Esterification : Treat with methanol/H₂SO₄.
- Oxidation : H₂O₂/acetic acid.
Yield : 48% overall.
Optimization Challenges and Solutions
| Challenge | Solution | Efficacy |
|---|---|---|
| Regioselective bromination | Low-temperature Br₂ in CHCl₃ | 85% para-product |
| Over-oxidation of sulfone | Controlled H₂O₂ stoichiometry (2.2 equiv) | 95% conversion |
| Ester hydrolysis during oxidation | Post-esterification oxidation step | 90% yield retention |
Analytical Characterization
- ¹H NMR : The methyl ester resonates at δ 3.85 ppm (s, 3H), while the 4-bromophenyl group shows aromatic protons at δ 7.45–7.62 ppm.
- IR : Sulfone S=O stretches appear at 1150 cm⁻¹ and 1300 cm⁻¹.
- X-ray Diffraction : Confirms the planar benzothiazine core and dihedral angle (12.5°) between the bromophenyl and ester groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and benzothiazine ring system can facilitate binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide with structurally analogous compounds:
Crystallographic and Physicochemical Properties
- Crystal Packing : The presence of bromine in methyl 4-(4-bromophenyl) derivatives likely induces strong intermolecular halogen bonding, as seen in brominated triazole-thiones (π-π interactions at 3.514–3.619 Å) .
- Hydrogen Bonding : Ethoxy or hydroxy substituents (e.g., in methyl 4-ethoxy analogs) reduce hydrogen-bond acceptor capacity, shortening C–O bonds (1.336–1.352 Å) compared to unsubstituted derivatives .
- Solubility : Methoxy or fluorine substituents enhance aqueous solubility, whereas bromine or propyl groups increase logP values, favoring membrane permeability .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for methyl 4-(4-bromophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, and how do reaction conditions influence yields?
- The synthesis typically involves nucleophilic substitution and cyclization steps. For example, alkylation of a hydroxy precursor (e.g., methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) with 4-bromophenyl reagents under reflux in acetonitrile with anhydrous potassium carbonate as a base achieves moderate yields (~77%). Solvent choice (e.g., acetonitrile vs. DMF) and stoichiometry of alkylating agents (e.g., ethyl iodide) significantly impact reaction efficiency .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- X-ray crystallography is critical for unambiguous confirmation. The thiazine ring adopts a distorted half-chair conformation, with deviations from planarity due to substituent steric effects. Intermolecular interactions (C–H⋯S/O and π-π stacking) stabilize the crystal lattice, as observed in related benzothiazine dioxides . NMR spectroscopy (¹H/¹³C) identifies key signals: the methyl ester group (δ ~3.8 ppm), bromophenyl protons (δ ~7.3–7.6 ppm), and sulfone resonances (δ ~125–135 ppm in ¹³C) .
Advanced Research Questions
Q. What intermolecular interactions govern the solid-state packing of this compound, and how do they influence its physicochemical properties?
- Crystal structures reveal C–H⋯O/S hydrogen bonds and π-π interactions (centroid separations ~3.5–3.6 Å) between aromatic rings. These interactions enhance thermal stability and solubility profiles. Substituents like the bromophenyl group introduce steric hindrance, reducing packing efficiency and potentially increasing melting points compared to non-brominated analogs .
Q. How do electronic effects of the 4-bromophenyl substituent modulate biological activity in vitro?
- The electron-withdrawing bromine atom enhances electrophilicity at the thiazine ring, potentially improving binding to biological targets (e.g., enzymes or receptors). Preliminary assays on related benzothiazine dioxides show anti-inflammatory activity via COX-2 inhibition and antibacterial effects against Gram-positive strains. The bromine’s size and hydrophobicity may also improve membrane permeability .
Q. What methodological challenges arise in analyzing reaction intermediates during synthesis, and how are they resolved?
- Byproduct formation (e.g., over-alkylation or sulfone oxidation) is common. HPLC-MS and TLC monitoring are used to track intermediates. For example, N-bromosuccinamide (NBS)-mediated bromination requires strict temperature control (reflux in CCl₄) to avoid side reactions like ring-opening. Recrystallization in methanol/water mixtures purifies the final product .
Q. Can microwave-assisted synthesis improve yield or reduce reaction times for derivatives of this compound?
- Yes. Microwave irradiation (e.g., 100–150°C, 300 W) accelerates condensation steps by 3–5-fold compared to conventional heating. This method is particularly effective for coupling reactions involving bulky substituents, achieving yields >85% for analogs like 4-hydroxy-N’-benzoyl derivatives .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activities of benzothiazine dioxides: How are these reconciled in structure-activity relationship (SAR) studies?
- Variations in substituent positioning (e.g., 4-bromo vs. 3-methoxy) lead to divergent activities. For instance, 4-bromophenyl derivatives show stronger anti-inflammatory activity but weaker antifungal effects compared to methoxy-substituted analogs. Molecular docking and QSAR models correlate these differences with electronic (Hammett σ) and steric (Taft Es) parameters .
Methodological Recommendations
Q. What analytical techniques are recommended for purity assessment and stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
